REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[CH:5]=[CH:4][C:3]=1[CH2:10][OH:11].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>ClCCl.CCOC(C)=O.C(Cl)Cl>[Br:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[CH:5]=[CH:4][C:3]=1[CH:10]=[O:11] |f:3.4|
|
Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1F)F)CO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
4.85 g
|
Type
|
reactant
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
|
Name
|
EtOAc DCM
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 hrs at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered over a plug of celite
|
Type
|
WASH
|
Details
|
washed with DCM (30 ml)
|
Type
|
CONCENTRATION
|
Details
|
Filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a semi solid
|
Type
|
CUSTOM
|
Details
|
Silica gel column was flushed with EtOAc
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=O)C=CC(=C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 119.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |